![molecular formula C19H22N2O6 B4877697 dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4877697.png)
dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as NB001, is a chemical compound that belongs to the class of pyridine carboxylates. It is a potent and selective inhibitor of the nicotinic acetylcholine receptor (nAChR) that has shown promising results in scientific research applications.
Mechanism of Action
NB001 acts as a competitive inhibitor of the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate by binding to the receptor's orthosteric site and preventing the binding of acetylcholine. This leads to a decrease in the receptor's activity, which in turn modulates the release of various neurotransmitters such as dopamine, serotonin, and glutamate. The modulation of these neurotransmitters has been implicated in the therapeutic effects of NB001 in various neurological disorders.
Biochemical and Physiological Effects
NB001 has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, NB001 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of NB001 is its high selectivity for the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which makes it a useful tool for studying the role of the receptor in various physiological and pathological processes. Additionally, NB001 has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for development as a therapeutic agent. However, one of the limitations of NB001 is its relatively low potency compared to other dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate inhibitors, which may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for the study of NB001. One potential application is in the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, NB001 may have potential applications in the treatment of addiction and pain, as the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been implicated in these processes as well. Further research is needed to fully understand the mechanisms of action of NB001 and its potential therapeutic applications.
Scientific Research Applications
NB001 has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to be a potent and selective inhibitor of the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which is involved in various physiological processes such as learning, memory, and attention. Dysregulation of the dimethyl 1-butyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been implicated in the pathogenesis of various neurological disorders, and NB001 has shown promising results in preclinical studies as a potential therapeutic agent.
properties
IUPAC Name |
dimethyl 1-butyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-4-5-9-20-11-15(18(22)26-2)17(16(12-20)19(23)27-3)13-7-6-8-14(10-13)21(24)25/h6-8,10-12,17H,4-5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVCRNKJVMHPSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.